[Ethyl(methyl)amino]-hydroxy-oxoazanium
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Overview
Description
[Ethyl(methyl)amino]-hydroxy-oxoazanium is a member of the nitrosamine family, which are organic compounds characterized by the presence of a nitroso group (NO+) bonded to a deprotonated amine. Nitrosamines are known for their potent carcinogenicity and widespread occurrence in the environment, including in water, food, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: [Ethyl(methyl)amino]-hydroxy-oxoazanium can be synthesized through the reaction of nitrous acid (HNO2) with secondary amines. The nitrous acid is typically generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{HONO} + \text{R}_2\text{NH} \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} ] where R represents the methyl and ethyl groups .
Industrial Production Methods: Industrial production of methylethylnitroamine involves the controlled reaction of nitrous acid with secondary amines under specific conditions to ensure high yield and purity. The process typically includes steps for the purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: [Ethyl(methyl)amino]-hydroxy-oxoazanium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the nitroso group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted amines depending on the nucleophile used
Scientific Research Applications
[Ethyl(methyl)amino]-hydroxy-oxoazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its mutagenic and carcinogenic properties to understand the mechanisms of cancer development.
Medicine: Investigated for its potential role in drug development and as a model compound for studying nitrosamine impurities in pharmaceuticals.
Industry: Used in the production of rubber and other materials where nitrosamines are formed as by-products .
Mechanism of Action
[Ethyl(methyl)amino]-hydroxy-oxoazanium exerts its effects primarily through the formation of alkylating agents that modify DNA bases, leading to mutations. The compound undergoes metabolic activation to form diazonium ions, which are highly reactive and can alkylate DNA, causing mutations and potentially leading to cancer .
Comparison with Similar Compounds
[Ethyl(methyl)amino]-hydroxy-oxoazanium is similar to other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). it is unique in its specific alkyl groups (methyl and ethyl) which influence its reactivity and biological effects. Similar compounds include:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomethylphenylamine (NMPA)
- N-nitrosodibutylamine (NDBA) .
This compound’s unique structure and reactivity make it a valuable compound for research and industrial applications, despite its potential health risks.
Properties
CAS No. |
19092-01-4 |
---|---|
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
0 |
Origin of Product |
United States |
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